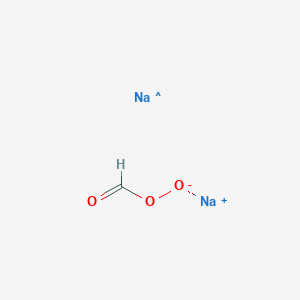
Sodium carbonate anhydrous, 99.8%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium carbonate anhydrous, 99.8%: is a high-purity form of sodium carbonate, commonly known as soda ash or washing soda. It is an inorganic compound with the chemical formula Na₂CO₃. In its anhydrous form, it appears as a white, odorless powder that is hygroscopic, meaning it can absorb moisture from the air. Sodium carbonate is widely used in various industrial applications due to its alkalinity and ability to neutralize acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Solvay Process: The most common industrial method for producing sodium carbonate is the Solvay process. This involves the reaction of sodium chloride (salt), ammonia, and carbon dioxide in water. The key reactions are:
- Formation of ammonium carbonate: (2NH₃ + H₂O + CO₂ → (NH₄)₂CO₃)
- Formation of ammonium bicarbonate: ((NH₄)₂CO₃ + H₂O + CO₂ → 2NH₄HCO₃)
- Precipitation of sodium bicarbonate: (NH₄HCO₃ + NaCl → NH₄Cl + NaHCO₃)
- Conversion to sodium carbonate: (2NaHCO₃ → Na₂CO₃ + CO₂ + H₂O) The sodium bicarbonate is then heated to produce sodium carbonate .
-
Labnac Process: This involves the reaction of sodium hydroxide with carbon dioxide to form sodium carbonate. The reaction is as follows:
- (2NaOH + CO₂ → Na₂CO₃ + H₂O)
-
Dual-process: This combines the Solvay process and the ammonia-soda process to produce sodium carbonate and ammonium chloride as by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Acid-Base Reactions: Sodium carbonate reacts with acids to produce carbon dioxide, water, and a salt. For example:
- (Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂)
-
Precipitation Reactions: Sodium carbonate can precipitate insoluble carbonates from solutions containing metal cations. For example:
- (Na₂CO₃ + CaCl₂ → CaCO₃ + 2NaCl)
-
Decomposition: Upon heating, sodium carbonate decomposes to form sodium oxide and carbon dioxide:
- (Na₂CO₃ → Na₂O + CO₂)
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in reactions with sodium carbonate.
Heat: Decomposition reactions typically require heating to high temperatures.
Major Products:
Carbon Dioxide: Produced in acid-base and decomposition reactions.
Sodium Salts: Such as sodium chloride and sodium sulfate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Buffering Agent: Sodium carbonate is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Electrolyte: It acts as an electrolyte in electrolysis processes due to its good conductivity.
Biology and Medicine:
Antacid: Sodium carbonate is used to neutralize stomach acid and relieve indigestion.
Laboratory Reagent: It is used in biological and biotechnological research for standardizing acids and testing cations.
Industry:
Glass Manufacturing: Sodium carbonate is a key ingredient in the production of glass, where it lowers the melting point of silica.
Water Softening: It is used to remove hardness from water by precipitating calcium and magnesium ions.
Cleaning Agents: Sodium carbonate is a common ingredient in household and industrial cleaning products due to its ability to remove grease and stains.
Wirkmechanismus
Alkalinizing Property: When dissolved in water, sodium carbonate forms carbonic acid and sodium hydroxide. The sodium hydroxide acts as a strong base, neutralizing acids and increasing the pH of the solution .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Sodium Bicarbonate (NaHCO₃):
Potassium Carbonate (K₂CO₃): Similar to sodium carbonate but with potassium ions, it is used in soap making and as a drying agent.
Calcium Carbonate (CaCO₃): Found in limestone and marble, it is used in construction and as a dietary calcium supplement.
Uniqueness of Sodium Carbonate:
Eigenschaften
Molekularformel |
CHNa2O3 |
|---|---|
Molekulargewicht |
106.996 g/mol |
InChI |
InChI=1S/CH2O3.2Na/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |
InChI-Schlüssel |
GZJMHPHIHZTIAC-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)O[O-].[Na].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
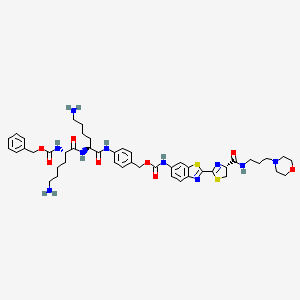
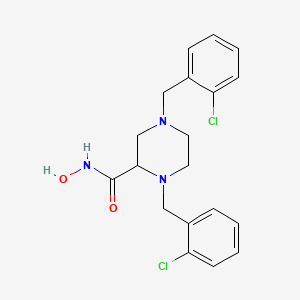
![Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one](/img/structure/B12374442.png)
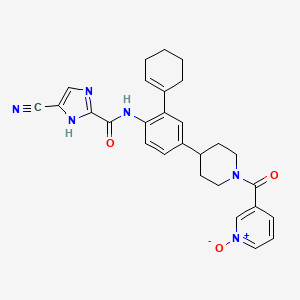
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
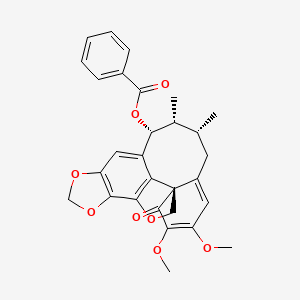
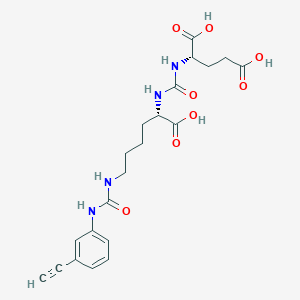
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)

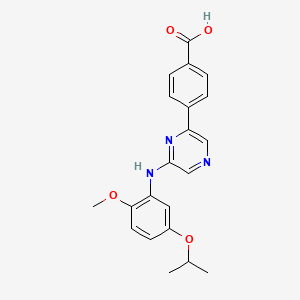

![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
